6-Keto Cholestanol 6-Keto Cholestanol
Brand Name: Vulcanchem
CAS No.: 1175-06-0
VCID: VC0014227
InChI: InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,26-,27-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C
Molecular Formula: C₂₇H₄₆O₂
Molecular Weight: 402.7 g/mol

6-Keto Cholestanol

CAS No.: 1175-06-0

Reference Standards

VCID: VC0014227

Molecular Formula: C₂₇H₄₆O₂

Molecular Weight: 402.7 g/mol

6-Keto Cholestanol - 1175-06-0

CAS No. 1175-06-0
Product Name 6-Keto Cholestanol
Molecular Formula C₂₇H₄₆O₂
Molecular Weight 402.7 g/mol
IUPAC Name (3S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Standard InChI InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,26-,27-/m1/s1
Standard InChIKey JQMQKOQOLPGBBE-ZNCJEFCDSA-N
Isomeric SMILES C[C@@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C
Synonyms 6-ketocholestanol
6-ketocholestanol, (3alpha,5alpha)-isomer
6-ketocholestanol, (3beta,5alpha)-isome
PubChem Compound 102008
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator